![molecular formula C22H16Cl2N4O4 B2767866 (Z)-ethyl 2-((2,4-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534565-94-1](/img/structure/B2767866.png)
(Z)-ethyl 2-((2,4-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate
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Overview
Description
This compound is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are known for their wide range of therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-inflammatory, antidiabetic, antioxidant, and anticancer .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2,4-dichlorobenzoyl chloride with ammonium thiocyanate to afford 2,4-dichlorobenzoyl isothiocyanate. This is then treated with urea, malononitrile, and other reagents to afford the corresponding derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
The reaction of 2,4-dichlorobenzoyl chloride with ammonium thiocyanate results in 2,4-dichlorobenzoyl isothiocyanate. This compound can then react with various reagents such as urea, malononitrile, and others to form the corresponding derivatives .Scientific Research Applications
Synthesis Methods and Reactions
Complex Compound Synthesis : A study by Mohamed (2021) details the synthesis of ethyl amino-thiazolopyridine carboxylate derivatives through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives, leading to the creation of new compounds with confirmed structures via elemental analysis and spectroscopic data. This research highlights methods for generating complex compounds that may share structural similarities with the compound of interest (Mohamed, 2021).
Derivative Formation and Biological Evaluation : Hu et al. (2010) synthesized 2,4-diamino-furo[2,3-d]pyrimidine derivatives, showcasing a process that might be akin to the synthesis or functionalization of the compound . The structural confirmation and biological evaluation against lung cancer cell lines suggest a methodology for exploring potential applications in biological systems (Hu et al., 2010).
Iminophosphorane-based Synthesis : The work of He et al. (2014) on the synthesis of 3H-Pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives via iminophosphorane showcases a method of creating compounds that could have structural or functional relevance to the chemical compound of interest, highlighting a potential pathway for synthesizing complex heterocyclic structures (He et al., 2014).
Mechanism of Action
Target of Action
The compound’s primary targets are Peroxisome proliferator-activated receptor gamma (PPARγ) , Nuclear receptor coactivator 2 (NCOA2) , and Retinoic acid receptor RXR-alpha . These receptors play crucial roles in regulating gene expression, cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
It is known to interact with its targets, possibly leading to changes in the regulation of gene expression . This interaction could potentially alter cellular processes, leading to observable effects at the molecular and cellular levels.
Biochemical Pathways
The compound may affect various biochemical pathways due to its interaction with its targets. For instance, PPARγ is involved in the regulation of fatty acid storage and glucose metabolism . Therefore, the compound could potentially influence these pathways.
Result of Action
Given its targets, it could potentially influence gene expression and cellular processes related to metabolism and tumorigenesis . .
Future Directions
properties
IUPAC Name |
ethyl 6-(2,4-dichlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O4/c1-3-32-22(31)15-11-14-18(25-17-6-4-5-9-28(17)21(14)30)27(2)19(15)26-20(29)13-8-7-12(23)10-16(13)24/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRPVJBZHPOFND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=C(C=C4)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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